5,6-Dimethylnicotinonitrile
Overview
Description
5,6-Dimethylnicotinonitrile is an organic compound with the molecular formula C8H8N2 It is a derivative of nicotinonitrile, characterized by the presence of two methyl groups at the 5th and 6th positions of the pyridine ring
Mechanism of Action
Target of Action
The primary target of 5,6-Dimethylnicotinonitrile is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system. The compound’s interaction with this receptor indicates its potential neurotropic activity .
Mode of Action
This compound interacts with the GABA A receptor at two sites: the benzamidine site of subsite 1 and subsite 3 of the ECD interface . This interaction suggests an inhibitory effect of the compound on the target .
Biochemical Pathways
The compound’s interaction with the gaba a receptor suggests it may influence gabaergic neurotransmission
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the GABA A receptor. The compound has been found to have an anticonvulsant effect of antagonism with corazole . Some compounds also demonstrated anxiolytic and behavior activating effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in an acidic environment, nicotinonitrile derivatives have been found to act as effective corrosion inhibitors for carbon steel . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylnicotinonitrile typically involves the reaction of 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide with a Vilsmeier-Haack reagent (DMF-POCl3) under reflux conditions for several hours . This method ensures the formation of the desired nitrile compound through a series of sequential transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methyl groups and nitrile group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyridines, amines, and other heterocyclic compounds.
Scientific Research Applications
5,6-Dimethylnicotinonitrile has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound is utilized in the production of corrosion inhibitors and other specialty chemicals
Comparison with Similar Compounds
- 4,6-Dimethyl-2-(phenylamino)nicotinonitrile
- 2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile
Comparison: 5,6-Dimethylnicotinonitrile is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. Compared to other nicotinonitrile derivatives, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
5,6-dimethylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-8(4-9)5-10-7(6)2/h3,5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGURDJVSXADDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616244 | |
Record name | 5,6-Dimethylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113124-09-7 | |
Record name | 5,6-Dimethylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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